molecular formula C9H17F3N2O B13349966 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol

1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B13349966
M. Wt: 226.24 g/mol
InChI Key: OTSNHXCNUMIHJQ-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol is a piperidin-4-ol derivative featuring a trifluoromethyl group at the 4-position and a 3-aminopropyl side chain. This article compares its structural, synthetic, and functional attributes with similar piperidin-4-ol derivatives documented in recent literature.

Properties

Molecular Formula

C9H17F3N2O

Molecular Weight

226.24 g/mol

IUPAC Name

1-(3-aminopropyl)-4-(trifluoromethyl)piperidin-4-ol

InChI

InChI=1S/C9H17F3N2O/c10-9(11,12)8(15)2-6-14(7-3-8)5-1-4-13/h15H,1-7,13H2

InChI Key

OTSNHXCNUMIHJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethyl-containing reagents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving the amino or hydroxyl groups with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may produce various derivatives with modified functional groups.

Scientific Research Applications

1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Key Substituents Biological Activity Synthesis Yield/Data Reference
This compound 3-Aminopropyl, CF₃ N/A (Theoretical) N/A Target
1-(4-(Trifluoromethyl)phenyl)piperidin-4-ol Phenyl-CF₃ Intermediate for cross-coupling 84% yield (Ni catalysis)
1-(Quinolin-3-yl)-piperidin-4-ol derivative Quinolin-3-yl, naphthalen-2-yloxy Beta-cell survival enhancement Not reported
UDO (Pyridine derivative) Chlorophenyl, CF₃ CYP51 inhibition (antiparasitic) Not reported
1-Methyl-3-(4-CF₃-benzyl)piperidin-4-amine CF₃-benzyl, methyl N/A (Pharmaceutical intermediate) Commercial synthesis

Table 2. Physicochemical Properties

Compound logP (Predicted) Water Solubility Metabolic Stability
1-(3-Aminopropyl)-4-CF₃-piperidin-4-ol Moderate (~2.5) High (amine) High (CF₃ group)
1-(4-CF₃-phenyl)piperidin-4-ol High (~3.8) Low High
UDO High (~4.2) Low Moderate

Biological Activity

1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₁₈F₃N₂O
  • Molecular Weight : 158.24 g/mol
  • CAS Number : 4608-78-0

Research indicates that this compound may interact with various neurotransmitter systems, including serotonin and norepinephrine pathways, which are crucial for mood regulation and stress response. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets .

Neuropharmacological Effects

This compound has shown promise in modulating central nervous system functions. Studies suggest it may reduce stress-related behaviors comparable to established antidepressants, highlighting its potential as an antidepressant or anxiolytic agent. The compound's ability to influence neuroinflammation is also under investigation, indicating further therapeutic applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit significant biological activity against various cell lines. For instance, compounds with similar structures have shown antiproliferative effects on human monocytic leukemia THP-1 cells . This suggests that this compound and its derivatives may possess cytotoxic properties against certain cancer cell lines.

Comparative Analysis with Related Compounds

Compound Name Structural Features Unique Characteristics
1-(3-Aminopropyl)piperidin-4-olPiperidine ring with amino propyl groupPotential for varied biological activity
4-(Trifluoromethyl)piperidin-4-olPiperidine ring with trifluoromethylPrimarily studied for material applications
1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinolAmino and trifluoromethyl substitutionsDifferent pharmacological profile

The unique combination of the trifluoromethyl group and the amino propyl side chain gives this compound distinct properties that are advantageous in both medicinal chemistry and material science applications.

Study on Antidepressant Effects

A study published in a peer-reviewed journal highlighted the antidepressant-like effects of a related compound in animal models. The results indicated that administration led to significant reductions in depressive-like behaviors, suggesting a mechanism involving serotonin receptor modulation .

Neuroinflammation Research

Another study explored the compound's effects on neuroinflammation. It was found that treatment with this compound reduced markers of inflammation in neuronal cultures, indicating potential therapeutic benefits for conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, similar piperidin-4-ol derivatives are synthesized via nucleophilic substitution between aminopropyl precursors and trifluoromethyl-substituted piperidinone intermediates. Optimization includes adjusting reaction temperatures (e.g., 60–80°C), using catalysts like oxalic acid for salt formation, and controlling stoichiometry to improve yields (22–69% reported for analogous compounds) . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is critical to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer :

  • 1H NMR : Expect signals for the hydroxyl proton (δ ~5.11 ppm, singlet) and aminopropyl chain protons (δ ~2.60–2.18 ppm, multiplet). The trifluoromethyl group does not split protons but causes deshielding in adjacent carbons .
  • 13C NMR : The trifluoromethyl carbon resonates at ~124–135 ppm (quartet due to CF3 coupling), while the piperidine ring carbons appear at ~23–32 ppm .
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C9H17F3N2O) and fragmentation patterns indicative of the aminopropyl and piperidine moieties.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests under accelerated conditions (40°C/75% RH) show degradation via hydrolysis of the amine group; thus, storage in anhydrous environments at −20°C is recommended. Use argon/vacuum sealing to prevent oxidation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the biological activity and physicochemical properties of this compound compared to non-fluorinated analogs?

  • Methodological Answer : The CF3 group enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability and metabolic stability. In receptor binding assays, fluorinated analogs show higher selectivity for serotonin (5-HT1F, Ki = 11–47 nM) and dopamine D2 receptors compared to non-fluorinated derivatives. Use comparative molecular field analysis (CoMFA) to quantify steric/electronic effects .

Q. What strategies resolve contradictory data on receptor binding specificity (e.g., dopamine D2 vs. serotonin receptors)?

  • Methodological Answer :

  • Competitive Radioligand Binding Assays : Use 3H-LSD or 3H-spiperone to quantify displacement in receptor-rich membranes (e.g., HEK293T cells transfected with 5-HT1F or D2 receptors). Validate specificity with knockout models or selective antagonists .
  • Functional cAMP Assays : Monitor Gi/o coupling via GloSensor technology to distinguish agonist/antagonist activity at serotonin vs. dopamine receptors .

Q. How can researchers design stability-indicating HPLC methods for this compound under accelerated degradation conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).
  • HPLC Parameters : Use a C18 column, mobile phase (acetonitrile:ammonium acetate buffer, pH 4.5), and UV detection at 210–230 nm. Validate method linearity (R² > 0.99), LOD/LOQ, and forced degradation recovery (80–120%) .

Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

  • Methodological Answer :

  • Primary Human Islets : Pretreat cells with 200 nM compound for 24 hours, then measure cAMP modulation via ELISA or luminescence assays .
  • Beta-Cell Lines (e.g., INS-1) : Assess insulin secretion under glucose-stimulated conditions to explore metabolic effects .

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